molecular formula C13H19NO2 B7440897 3-(4-Propylmorpholin-2-yl)phenol

3-(4-Propylmorpholin-2-yl)phenol

Cat. No.: B7440897
M. Wt: 221.29 g/mol
InChI Key: WYEGTIGJSHGEID-UHFFFAOYSA-N
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Description

3-(4-Propylmorpholin-2-yl)phenol is a phenolic compound characterized by the presence of a morpholine ring substituted with a propyl group at the 4-position and a phenol group at the 3-position. Phenolic compounds are known for their diverse biological activities and are widely used in various industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propylmorpholin-2-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative with a morpholine derivative. For example, the reaction of 3-bromophenol with 4-propylmorpholine in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve a scalable and green synthesis method. One such method utilizes the ipso-hydroxylation of arylboronic acids with aqueous hydrogen peroxide as the oxidant and hydrogen bromide as the reagent. This method offers high yields and can be performed at room temperature, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Propylmorpholin-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Quinones formed from the oxidation of phenols can be reduced back to hydroquinones using reducing agents like sodium borohydride.

    Substitution: The aromatic ring of the phenol can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenol.

Scientific Research Applications

3-(4-Propylmorpholin-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Propylmorpholin-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in redox reactions, acting as an antioxidant by scavenging free radicals. The morpholine ring may interact with biological receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to form covalent bonds with biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylmorpholin-2-yl)phenol
  • 3-(4-Ethylmorpholin-2-yl)phenol
  • 3-(4-Butylmorpholin-2-yl)phenol

Uniqueness

3-(4-Propylmorpholin-2-yl)phenol is unique due to the specific substitution pattern on the morpholine ring, which can influence its chemical reactivity and biological activity. The propyl group provides a distinct steric and electronic environment compared to other alkyl-substituted morpholine derivatives, potentially leading to different interactions with molecular targets and varying degrees of biological activity .

Properties

IUPAC Name

3-(4-propylmorpholin-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-6-14-7-8-16-13(10-14)11-4-3-5-12(15)9-11/h3-5,9,13,15H,2,6-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEGTIGJSHGEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCOC(C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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